molecular formula C23H29ClN2O4 B13769946 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride CAS No. 76410-20-3

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride

Cat. No.: B13769946
CAS No.: 76410-20-3
M. Wt: 432.9 g/mol
InChI Key: JWNFDYWGTZKCQA-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride involves multiple steps, including the formation of the indole core, functionalization of the carboxylic acid group, and the introduction of the benzylamino and ethyl ester groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(benzylamino)propoxy)-, ethyl ester, monohydrochloride can be compared with other similar compounds, such as:

    1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in their functional groups, leading to variations in their chemical and biological properties.

    Benzylamino derivatives:

    Ethyl ester derivatives: These compounds contain the ethyl ester group and may have similar reactivity in esterification and hydrolysis reactions.

Overall, this compound is a versatile compound with a wide range of applications and unique chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

76410-20-3

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

benzyl-[3-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxy-2-hydroxypropyl]azanium;chloride

InChI

InChI=1S/C23H28N2O4.ClH/c1-4-28-23(27)22-16(2)25(3)21-11-10-19(12-20(21)22)29-15-18(26)14-24-13-17-8-6-5-7-9-17;/h5-12,18,24,26H,4,13-15H2,1-3H3;1H

InChI Key

JWNFDYWGTZKCQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]CC3=CC=CC=C3)O)C)C.[Cl-]

Origin of Product

United States

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